molecular formula C9H13BrClNO2 B6256785 2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol hydrochloride CAS No. 2624126-87-8

2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol hydrochloride

Cat. No.: B6256785
CAS No.: 2624126-87-8
M. Wt: 282.6
InChI Key:
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Description

2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol hydrochloride is a chemical compound that features a bromine atom, a methoxy group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium thiolate or primary amines in the presence of a base.

Major Products Formed

    Oxidation: 2-amino-2-(4-bromo-2-methoxyphenyl)acetaldehyde.

    Reduction: 2-amino-2-(2-methoxyphenyl)ethan-1-ol.

    Substitution: 2-amino-2-(4-mercapto-2-methoxyphenyl)ethan-1-ol.

Scientific Research Applications

2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the effects of brominated phenyl compounds on biological systems.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.

    Pathways Involved: It may influence neurotransmitter pathways, leading to changes in neuronal signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol hydrochloride
  • 2-amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol hydrochloride
  • 2-amino-2-(4-iodo-2-methoxyphenyl)ethan-1-ol hydrochloride

Uniqueness

2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Properties

CAS No.

2624126-87-8

Molecular Formula

C9H13BrClNO2

Molecular Weight

282.6

Purity

95

Origin of Product

United States

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